7-Fluoroquinoline-8-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

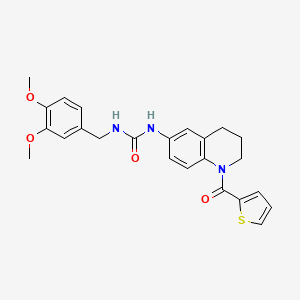

7-Fluoroquinoline-8-carbaldehyde is a chemical compound with the CAS Number: 1511349-44-2 . It has a molecular weight of 175.16 and is typically stored at room temperature . The compound is usually in powder form .

Synthesis Analysis

The synthesis of this compound involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles . The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . Its InChI Code is 1S/C10H6FNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H , and its InChI key is RQPMTDCNBTVSGK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 175.16 .科学的研究の応用

Fluorescent Probes for Zinc Ion Determination

Research on 8-aminoquinoline and its derivatives, including 7-Fluoroquinoline-8-carbaldehyde, has shown potential in developing fluorescent sensors for detecting Zn2+ ions in environmental and biological applications. These derivatives improve water solubility and cell membrane permeability, making them effective for zinc ion analysis in biological systems due to their fast reactivity, good selectivity, and bio-compatibility (Nur Syamimi Mohamad et al., 2021).

Excited State Hydrogen Atom Transfer

Studies involving 7-hydroxyquinoline (7HQ) and its interaction with ammonia-wire and water-wire clusters have provided insights into excited-state hydrogen atom transfer (ESHAT) reactions. These findings are crucial for understanding the photophysics and photochemistry of quinoline derivatives, which could inform the development of novel materials and technologies (C. Manca et al., 2005).

Anticancer and Antimicrobial Potential

The quinoline scaffold, including this compound derivatives, has been explored for its significant biological activities, including anti-cancer, HIV, neurodegenerative disorders, and more. Their metal chelation properties also render them potent drug candidates for various diseases. This underscores the importance of synthetic modification of 8-hydroxyquinoline derivatives in developing broad-spectrum drug molecules (Rohini Gupta et al., 2021).

Environmental Micropollutants

Fluoroquinolones, a class of antibiotics that includes this compound derivatives, have been identified as emerging environmental micropollutants. Their widespread use and complex behavior during wastewater treatment, coupled with their persistence in environmental matrices, raise concerns about potential hazards to aquatic environments and necessitate actions to reduce their discharge (Xander Van Doorslaer et al., 2014).

Immunomodulatory Effects

Quinolones and fluoroquinolones have been shown to possess immunomodulatory effects, influencing the synthesis of cytokines and affecting both cellular and humoral immunity. This aspect of fluoroquinolones, including potential derivatives of this compound, is crucial for understanding their broader therapeutic applications beyond their antimicrobial activity (A. Dalhoff & I. Shalit, 2003).

Safety and Hazards

The safety information for 7-Fluoroquinoline-8-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

It’s worth noting that fluoroquinolones, a class of compounds to which 7-fluoroquinoline-8-carbaldehyde belongs, are known to target bacterial enzymes like dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

Mode of Action

Fluoroquinolones generally work by stabilizing dna strand breaks created by dna gyrase and topoisomerase iv . This stabilization blocks the progress of the replication fork, inhibiting DNA synthesis and ultimately leading to cell death .

Biochemical Pathways

Fluoroquinolones are known to interfere with the function of dna gyrase and topoisomerase iv, which are involved in critical cellular processes such as dna replication and transcription . This interference can disrupt various biochemical pathways within the cell.

Result of Action

Fluoroquinolones generally lead to cell death by inhibiting dna synthesis .

生化学分析

Biochemical Properties

7-Fluoroquinoline-8-carbaldehyde is a part of the quinoline family, which is known for its versatile applications in the fields of industrial and synthetic organic chemistry

Cellular Effects

. They are known to inhibit various enzymes, which could potentially influence cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Quinolines are known to form a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, blocking bacterial DNA supercoiling . This could potentially provide insight into the molecular mechanism of this compound.

特性

IUPAC Name |

7-fluoroquinoline-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPMTDCNBTVSGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)C=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2769723.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)

![N-(4-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2769727.png)